Product packaging for p-Chlorophenyl allyl ether(Cat. No.:CAS No. 13997-70-1)

p-Chlorophenyl allyl ether

Cat. No.: B077729
CAS No.: 13997-70-1
M. Wt: 168.62 g/mol
InChI Key: KWXDOKLIYYAHJN-UHFFFAOYSA-N
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Description

p-Chlorophenyl allyl ether is a versatile aromatic allyl ether that serves as a valuable building block in advanced organic synthesis and materials science research. Its molecular structure, featuring an electron-withdrawing chloro substituent and a reactive allyl group, makes it a pivotal intermediate for developing more complex chemical entities. A primary research application is its use in Claisen rearrangement reactions, where it can be thermally rearranged to form ortho-allyl phenols, which are key precursors to chromane and coumarin derivatives with potential biological activity. Furthermore, the allyl ether moiety can undergo various transformations, including olefin cross-metathesis, epoxidation, and hydrofunctionalization, enabling the synthesis of a diverse library of functionalized aromatic compounds. In material science, it is investigated as a monomer or cross-linking agent in the synthesis of novel polymers and resins, where the aromatic ring contributes to thermal stability and the allyl group offers a site for polymerization or further modification. Researchers value this compound for its utility in exploring new synthetic methodologies, constructing heterocyclic scaffolds for pharmaceutical lead discovery, and developing advanced polymeric materials with tailored properties. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B077729 p-Chlorophenyl allyl ether CAS No. 13997-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KWXDOKLIYYAHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292953
Record name p-Chlorophenyl allyl ether
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13997-70-1
Record name 1-Chloro-4-(2-propen-1-yloxy)benzene
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Record name p-Chlorophenyl allyl ether
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Record name p-Chlorophenyl allyl ether
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Record name p-Chlorophenyl allyl ether
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Reactivity and Transformation of P Chlorophenyl Allyl Ether

Claisen Rearrangement of Aryl Allyl Ethers

The Claisen rearrangement of an aryl allyl ether, such as p-Chlorophenyl allyl ether, is a thermally induced intramolecular reaction that converts the ether into an ortho-allyl phenol (B47542). libretexts.orgtue.nl Discovered by Rainer Ludwig Claisen, this reaction is a prime example of a libretexts.orglibretexts.org-sigmatropic shift, a class of pericyclic reactions that proceed through a concerted, cyclic transition state. wikipedia.orgmdpi.com The transformation is typically irreversible because the final tautomerization step to reform the aromatic phenol is energetically favorable. chem-station.commasterorganicchemistry.com

When heated, this compound undergoes a predictable thermal rearrangement. The allyl group migrates from the ether oxygen to one of the unsubstituted ortho positions on the benzene (B151609) ring. quora.com This process occurs through an intramolecular pathway, as confirmed by crossover experiments which show no mixing of products when a mixture of two different ethers is rearranged. wikipedia.orgslideshare.net

The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which quickly undergoes tautomerization (a proton shift) to restore the aromaticity of the phenol ring. libretexts.orglibretexts.org For this compound, the primary product of this thermal rearrangement is 2-allyl-4-chlorophenol (B86584).

Thermal Claisen Rearrangement of this compound
ReactantConditionsPrimary Product
This compoundHeating (typically >200°C)2-allyl-4-chlorophenol

If both ortho positions of an aryl allyl ether are blocked by other substituents, the allyl group can migrate to the para position. This occurs via a two-step process involving an initial rearrangement to the ortho position to form the cyclohexadienone intermediate, followed by a subsequent Cope rearrangement that moves the allyl group to the para position, after which rearomatization occurs. organic-chemistry.org

The Claisen rearrangement can be accelerated by the use of Lewis acids. Catalysts such as zinc chloride can facilitate the reaction under milder conditions than the purely thermal process. cdnsciencepub.combenthamopen.com Lewis acids are thought to coordinate to the ether oxygen, which polarizes the C-O bond and lowers the activation energy for the rearrangement.

For example, the zinc chloride-catalyzed rearrangement of allyl 2,6-dichlorophenyl ether has been shown to yield 2-allyl-4,6-dichlorophenol, demonstrating that the presence of the Lewis acid can direct the rearrangement pathway. cdnsciencepub.com While purely thermal rearrangement of this substrate yields mainly the para-substituted product, the catalyzed reaction favors the ortho-allyl product. cdnsciencepub.com This suggests that for this compound, a Lewis acid like zinc chloride would catalyze the formation of 2-allyl-4-chlorophenol, potentially at temperatures significantly lower than the thermal reaction. benthamopen.com

Effect of Catalyst on Rearrangement
Reaction TypeCatalystTypical ConditionsKey Effect
ThermalNoneHigh Temperature (~250°C)Standard ortho-rearrangement. libretexts.org
Acid-CatalyzedZinc Chloride (ZnCl₂)Lower Temperature (e.g., 55-160°C)Increased reaction rate; potential for altered regioselectivity. cdnsciencepub.combenthamopen.com

The Claisen rearrangement is a classic example of a libretexts.orglibretexts.org-sigmatropic reaction, so named because a sigma bond is broken at the C3 position of the allyl group and a new sigma bond is formed at the C3 position relative to the original ether linkage on the aromatic ring. redalyc.org

The generally accepted mechanism for the Claisen rearrangement is a concerted pericyclic reaction. wikipedia.org This means that the breaking of the original carbon-oxygen bond and the formation of the new carbon-carbon bond occur simultaneously within a single, highly ordered cyclic transition state. libretexts.orglibretexts.org This transition state involves the cyclic movement of six electrons (two from the C-O sigma bond, two from the C=C pi bond of the allyl group, and two from the pi system of the benzene ring). libretexts.org

Computational and experimental studies suggest that the transition state preferentially adopts a chair-like conformation to minimize steric hindrance, which explains the high stereospecificity of the reaction. chem-station.comorganic-chemistry.org Evidence for the concerted intramolecular mechanism includes the inversion of the allyl group during the rearrangement; if the allyl group is isotopically labeled at its terminal carbon, that carbon is found to be the one that attaches to the aromatic ring in the product. quora.comlibretexts.org

While the concerted pathway is widely supported, alternative mechanisms have been considered. nih.gov Theoretical studies have explored asynchronous pathways, where bond breaking might precede bond formation, leading to a transition state with significant biradicaloid character. In such a scenario, the C-O bond stretches and weakens substantially before the new C-C bond begins to form, creating a bis-allyl-like intermediate structure. nih.gov However, for most thermal Claisen rearrangements of aryl allyl ethers, the concerted mechanism is considered the dominant and most accurate description of the reaction pathway. wikipedia.org

The rate of the Claisen rearrangement is influenced by the electronic properties of substituents on the aromatic ring. The nature of the substituent at the para-position can affect the stability of the transition state and thus the activation energy of the reaction.

General Influence of para-Substituents on Claisen Rearrangement Rate
Substituent TypeExampleElectronic EffectEffect on Reaction Rate
Electron-Donating-OCH₃, -CH₃Donates electron density to the ringSlightly increases rate. tandfonline.com
Electron-Withdrawing-Cl, -NO₂Withdraws electron density from the ringSlightly decreases rate.

Regioselectivity and Stereoselectivity in Claisen Rearrangement Products

The Claisen rearrangement is a significant wikipedia.orgwikipedia.org-sigmatropic rearrangement in organic chemistry, and when applied to aryl allyl ethers, it typically proceeds through a concerted mechanism. libretexts.org This reaction involves the intramolecular rearrangement of an allyl phenyl ether to an ortho-allylphenol. The transition state is a six-membered ring, which dictates the regioselectivity and stereoselectivity of the products. libretexts.org

For meta-substituted allyl aryl ethers, the regioselectivity of the Claisen rearrangement is influenced by the electronic properties of the substituent. chemrxiv.org Electron-donating groups tend to favor migration to the position further from the meta-substituent, while electron-withdrawing groups favor migration to the position closer to the meta-substituent. chemrxiv.org Theoretical calculations have shown that the outcome of these rearrangements can be predicted by analyzing the preferential ground-state conformation of the reactant or the energy of the transition state. nih.govresearchgate.net

While the classic Claisen rearrangement is a thermal process, photochemical variations also exist. The photo-Claisen rearrangement of meta-substituted allyl phenyl ethers can yield ortho- and para-allyl phenols.

Controlling the stereoselectivity in Claisen rearrangements is crucial for synthesizing complex molecules with specific stereochemistry. nih.gov In some systems, such as 2-allyloxyenones, the diastereoselectivity of the allyl group migration can be controlled by using chiral organomagnesium reagents. nih.gov This approach induces a transient conformational stability that directs the rearrangement to form specific stereoisomers. nih.gov

Other Rearrangement Reactions (e.g., Wittig-type)

Beyond the Claisen rearrangement, this compound can potentially undergo other types of rearrangements, such as the Wittig rearrangement. The Wittig rearrangement involves the transformation of an ether into an alcohol. There are two main types: the wikipedia.orgorganic-chemistry.org-Wittig rearrangement and the wikipedia.orgorganic-chemistry.org-Wittig rearrangement.

The wikipedia.orgorganic-chemistry.org-Wittig rearrangement proceeds through a radical mechanism, where the stability of the migrating alkyl group follows the order of tertiary > secondary > primary > methyl. wikipedia.org This rearrangement can compete with other reaction pathways, and for certain allyl aryl ethers, a Meisenheimer complex intermediate may be favored over a radical-ketyl intermediate. wikipedia.org

The wikipedia.orgorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.orgorganic-chemistry.org This reaction is known for its high degree of stereocontrol and is often conducted at low temperatures to avoid competition from the wikipedia.orgorganic-chemistry.org-rearrangement. wikipedia.orgorganic-chemistry.org The rate of the wikipedia.orgorganic-chemistry.org-Wittig rearrangement is influenced by the stability of the carbanion intermediate; less stable carbanions tend to rearrange more rapidly.

Cleavage and Deprotection Strategies of Allyl Ethers

The allyl group is a common protecting group for alcohols in organic synthesis due to its stability under various conditions. Consequently, numerous methods have been developed for its cleavage or deprotection.

Electrochemical methods offer a mild alternative for the deprotection of allyl aryl ethers. The cleavage of the O-C(allyl) bond can be achieved using a nickel catalyst, such as Ni(bipy)32+2BF4-, in a single-compartment cell with a magnesium anode. acs.org This process is chemoselective, allowing for the cleavage of the allyl ether in the presence of other functional groups, including aryl chlorides. acs.org The reaction proceeds through the formation of π-allyl Ni(II) species. acs.org

Palladium-catalyzed reactions are widely used for the cleavage of allyl ethers. A combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can effectively deprotect allyl ethers under mild conditions. organic-chemistry.org This method is chemoselective and compatible with a variety of functional groups. organic-chemistry.org The mechanism is thought to involve the formation of a π-allyl palladium(II) complex. organic-chemistry.org

Another approach involves the use of palladium catalysts in electrophilic allylic substitution reactions. nih.gov These reactions can proceed under neutral and mild conditions, tolerating various functional groups. nih.gov

Base-mediated methods can also be employed for the cleavage of allyl ethers. This strategy often involves an initial isomerization of the allyl ether to the corresponding prop-1-enyl ether, which is then more readily cleaved. Transition metal catalysts, such as PdCl2(PhCN)2, can facilitate this isomerization, often with a preference for the cis-isomer. rsc.org The subsequent cleavage can then be achieved under acidic or other conditions.

Polymerization and Copolymerization Reactions

Allyl ethers, including this compound, can participate in polymerization and copolymerization reactions, leading to the formation of polymers with specific functionalities.

The radical photopolymerization of vinyl esters with allyl ethers has been studied to create new biomaterials. researchgate.net These copolymerizations can lead to alternating structures, and the reaction kinetics can be monitored using techniques like NMR spectroscopy and real-time near-infrared photorheology. researchgate.net

Furthermore, arylallenes, which are structurally related to the allyl moiety, can undergo alternating copolymerization with carbon monoxide catalyzed by π-allylrhodium complexes. acs.org This produces polyketones with a regulated structure and molecular weight. acs.org While not directly involving this compound, this demonstrates the potential for monomers with allyl functionalities to be incorporated into well-defined polymer chains.

The development of polymers with allyl functionalities is of significant interest in biomedicine, as the allyl group allows for post-synthesis modifications. nih.govabo.fi For instance, copolymers containing allyl glycidyl (B131873) ether have been synthesized for potential use in drug delivery and tissue engineering. nih.gov

Advanced Spectroscopic and Computational Analysis of P Chlorophenyl Allyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of p-Chlorophenyl allyl ether by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the allyl group and the p-substituted aromatic ring. The aromatic protons exhibit a characteristic AA'BB' splitting pattern typical of 1,4-disubstituted benzene (B151609) rings. The protons on the phenyl ring ortho to the ether linkage are expected to resonate at a slightly different chemical shift than those meta to it due to the electronic influence of the oxygen and chlorine atoms.

The allyl group protons give rise to three distinct signals: a doublet for the two protons of the -OCH₂- group, a multiplet for the internal vinyl proton (-CH=), and two separate signals for the terminal vinyl protons (=CH₂), which are diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to -OAllyl)~6.88d (doublet)~9.0
Ar-H (meta to -OAllyl)~7.23d (doublet)~9.0
-OCH₂-~4.53dt (doublet of triplets)~5.3, ~1.5
-CH=~6.05ddt (doublet of doublet of triplets)~17.3, ~10.5, ~5.3
=CH₂ (trans)~5.41dq (doublet of quartets)~17.3, ~1.5
=CH₂ (cis)~5.28dq (doublet of quartets)~10.5, ~1.5

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and chlorine) and the aromatic system. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O) are significantly deshielded and appear downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (C-O)~157.0
Ar-C (ortho to -OAllyl)~116.0
Ar-C (meta to -OAllyl)~129.5
Ar-C (C-Cl)~126.0
-OCH₂-~69.0
-CH=~133.0
=CH₂~117.8

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all signals and confirmation of the connectivity.

HOMOCOSY (Homonuclear Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. It would clearly show the correlation between the -OCH₂- protons and the vinylic -CH= proton, as well as the couplings between all three protons of the allyl group. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments of the aromatic C-H pairs and the carbons and protons of the allyl group.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For this compound, the vibrational spectra are characterized by modes originating from the p-substituted phenyl ring, the allyl group, and the ether linkage.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The phenyl ring's C-C stretching vibrations usually appear in the 1625–1430 cm⁻¹ range. derpharmachemica.com Phenyl alkyl ethers are characterized by two prominent C-O stretching absorbances. For this compound, these asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands in the IR and Raman spectra. Furthermore, the presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically found in the 750-700 cm⁻¹ region for simple organic chlorine compounds.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and assigning these vibrational modes. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum is generated that corresponds well with experimental data, aiding in the precise assignment of each observed band to a specific molecular motion. researchgate.netsemanticscholar.org

Below is a table of the principal expected vibrational modes for this compound and their typical frequency ranges.

Vibrational Mode Typical Wavenumber (cm⁻¹) Group
Aromatic C-H Stretch3100 - 3000Phenyl Ring
Allyl =C-H Stretch3080 - 3020Allyl Group
Aliphatic C-H Stretch3000 - 2850Allyl Group
C=C Stretch1650 - 1600Allyl Group
Aromatic C=C Stretch1625 - 1430Phenyl Ring
Asymmetric C-O-C Stretch1275 - 1200Ether Linkage
Symmetric C-O-C Stretch1075 - 1020Ether Linkage
C-Cl Stretch750 - 700Chloro-Phenyl

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the molecular properties of this compound at an atomic level. Quantum mechanical methods are employed to model its structure, reactivity, and spectroscopic characteristics, offering a theoretical framework that complements and explains experimental observations.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organic molecules. researchgate.net For compounds like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance of computational efficiency and accuracy. semanticscholar.orgscispace.comdergipark.org.tr These calculations allow for the determination of the molecule's ground-state geometry, electronic distribution, and other key physical and chemical parameters. researchgate.net

A crucial first step in any computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. nih.gov For this compound, this process yields precise bond lengths, bond angles, and dihedral angles. The results from DFT calculations on similar p-chlorophenyl structures show excellent agreement with experimental data derived from X-ray diffraction. researchgate.net The optimization process confirms the planar structure of the phenyl ring and determines the specific conformation of the flexible allyl ether side chain.

The table below presents representative geometric parameters for the key structural components of this compound, based on DFT calculations for structurally related molecules. researchgate.netresearchgate.net

Parameter Bond Typical Calculated Value (Å)
Bond LengthC-Cl~1.75
Bond LengthC-O (Aromatic)~1.36
Bond LengthC-O (Aliphatic)~1.43
Bond LengthC=C (Allyl)~1.34
Bond LengthC-C (Aromatic)~1.39

Intramolecular charge transfer (ICT) describes the redistribution of electron density between different parts of a molecule. acs.orgrsc.org In this compound, the ether oxygen atom acts as an electron-donating group due to its lone pairs, while the chlorine atom is an electron-withdrawing group. This push-pull electronic arrangement influences the molecule's reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a computational technique used to study ICT and hyperconjugative interactions. acadpubl.euresearchgate.net NBO analysis for this compound is expected to reveal significant delocalization of electron density from the lone pairs of the ether oxygen atom into the π* (antibonding) orbitals of the phenyl ring. This delocalization stabilizes the molecule and is a key feature of its electronic structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) further elucidates this charge transfer character. The HOMO is typically localized on the electron-rich phenyl ether portion, while the LUMO is distributed across the aromatic system, with the energy gap between them indicating the molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (IR and Raman) of molecules. researchgate.net Following geometry optimization, the harmonic vibrational frequencies of this compound can be calculated. The resulting theoretical spectrum provides the positions and intensities of the vibrational bands. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. semanticscholar.org This computational approach is invaluable for making definitive assignments of complex spectral features to specific bond stretches, bends, and torsions within the molecule.

The most significant thermal reaction of this compound is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift that converts it to 2-allyl-4-chlorophenol (B86584). libretexts.orglibretexts.org This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. libretexts.org

DFT calculations are ideally suited to model this entire reaction pathway. researchgate.netresearchgate.net By mapping the potential energy surface, the structures of the reactant, the high-energy transition state, and the final product can be determined. The transition state is characterized by a six-membered, chair-like conformation where the C-O bond of the ether is partially broken and a new C-C bond between the allyl group and the ortho position of the ring is partially formed. organic-chemistry.orgrsc.org Computational modeling allows for the calculation of key energetic parameters, most importantly the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Studies on substituted allyl phenyl ethers show that electron-withdrawing substituents, such as chlorine, can influence this activation barrier. researchgate.net Modeling the transition state provides a detailed picture of the electronic and geometric changes that occur during this powerful carbon-carbon bond-forming reaction.

Biological and Pharmacological Relevance of P Chlorophenyl Allyl Ether Derivatives

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives related to p-chlorophenyl allyl ether, SAR analyses have provided critical insights into the roles of both the p-chlorophenyl moiety and the allyl ether linkage in determining their pharmacological profiles.

The p-chlorophenyl group is a common feature in many biologically active compounds, and its presence significantly modulates a molecule's potency and selectivity. The chlorine atom, being electronegative, alters the electronic properties of the phenyl ring and can enhance hydrophobic interactions within receptor binding pockets.

In the context of enzyme inhibition, the substitution of a phenyl ring with a p-chlorophenyl ring has been shown to enhance biological activity. For instance, studies on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed that compounds containing a p-chlorophenyl group at a specific position exhibited greater inhibitory properties against butyrylcholinesterase (BChE) compared to their unsubstituted phenyl counterparts. This suggests that the chloro-substitution is crucial for optimizing the interaction with the enzyme's active site. Similarly, a series of quinolin-2(1H)-one derivatives featuring a 4-(2-chlorophenyl) group showed potent anti-hepatitis B virus (HBV) activity.

The p-chlorophenyl moiety is also integral to the antimicrobial effects of certain derivatives. A well-known example is chlorophenesin (3-p-chlorophenoxy-1,2-propanediol), which has been utilized in the treatment of fungal skin infections. Furthermore, pyrazole derivatives containing a 3-(4-chlorophenyl) group have demonstrated notable antiproliferative activity against cancer cell lines like MCF-7 and B16-F10. These findings underscore the importance of the p-chlorophenyl group in designing compounds with enhanced biological efficacy.

The allyl ether linkage is not merely a passive linker but an active contributor to the molecular interactions of a drug candidate. The ether oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. However, it lacks a hydrogen bond donor capacity, a distinction that can be exploited in drug design to achieve selectivity.

The allyl group itself, characterized by its double bond, introduces a region of hydrophobicity and planarity, allowing for van der Waals and hydrophobic interactions with target sites. More importantly, the double bond is a site of chemical reactivity, enabling various post-synthesis modifications such as thiol-ene reactions, epoxidation, and dihydroxylation. This versatility allows for the fine-tuning of a compound's properties to improve its pharmacological profile. The reactivity of the allyl group can also be central to a compound's mechanism of action, as seen in some anticancer agents where the allyl fragment plays a key role in interactions with biological proteins.

Antimicrobial Activities of Derivatives (e.g., Antibacterial, Antifungal)

Derivatives incorporating the p-chlorophenyl ether structure have shown significant promise as antimicrobial agents. The combination of the chlorinated phenyl ring and other heterocyclic systems often results in compounds with broad-spectrum activity against various pathogens.

Research into 3-p-chlorophenoxymethyl-4-phenyl-1,2,4-triazol-5-yl-thio-acetyl hydrazine derivatives revealed that several of these compounds exhibited considerable antibacterial activity. Similarly, a series of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones were synthesized and tested for their in vitro antimicrobial activity. Specific derivatives from this series, namely compounds 3d and 3e , demonstrated good antibacterial activity against all tested organisms, while compounds 3b and 3f showed good antifungal activity.

Furthermore, studies on pyridazinone derivatives bearing a 2-chlorophenyl or 4-chloro substituent have also highlighted their antimicrobial potential. Certain compounds in these series showed significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against fungi. The data from these studies indicate that the p-chlorophenyl moiety is a key pharmacophore for antimicrobial activity.

Compound SeriesTested OrganismsObserved ActivityReference
1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-onesBacteria and FungiCompounds 3d & 3e showed good antibacterial activity; 3b & 3f showed good antifungal activity.
3-p-Chlorophenoxymethyl-4-phenyl-1,2,4-triazol-5-yl-thio-acetyl hydrazine derivativesBacteria and FungiSome derivatives showed considerable antibacterial activity.
5-Substituted-2-chlorophenyl-4-chloro Pyridazinone derivativesBacteria (e.g., S. aureus) and Fungi (e.g., C. albicans)Compound 5e showed good activity with MICs of 25 µg/mL (antibacterial) and 6.25 µg/mL (antifungal).

Enzyme Inhibition Studies (e.g., Cholinesterase)

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. The p-chlorophenyl moiety has been identified as a beneficial feature in the design of potent cholinesterase inhibitors.

In a study of novel (p-chlorophenyl)-3(2H)pyridazinone derivatives, several compounds were found to be significant inhibitors of both AChE and BChE. Specifically, compound 5e was the most effective against AChE, while compound 5b showed the best inhibition of BChE, with Ki values in the nanomolar range. Another study on isatin derivatives designed based on the pharmacophore of donepezil found that replacing a p-methoxy group with a p-chlorine atom on the benzoylpiperazine moiety led to an enhancement of AChE inhibitory activity. These results highlight the positive contribution of the chloro-substitution to the inhibitory potency of these compounds.

Compound SeriesEnzymeKey FindingIC50 / Ki ValuesReference
(p-Chlorophenyl)-3(2H)pyridazinonesAChECompound 5e showed the best activity.Ki = 10.2 ± 4.0 nM
(p-Chlorophenyl)-3(2H)pyridazinonesBChECompound 5b showed the best activity.Ki = 0.70 ± 0.34 nM
Isatin-benzoylpiperazine derivativesAChEp-chloro derivative (IC50 = 0.10 nM) was more potent than p-methoxy derivative (IC50 = 0.01 nM is likely a typo in source, but indicates high potency).IC50 = 0.10 nM

Other Reported Biological Activities of Related Structures (e.g., Antitumor)

Beyond antimicrobial and enzyme-inhibiting properties, structures related to this compound have been investigated for their potential as anticancer agents. The incorporation of a p-chlorophenyl group into various heterocyclic scaffolds has yielded compounds with significant antiproliferative and cytotoxic effects.

For example, 2-phenol-4,6-dichlorophenyl-pyridines have been studied as topoisomerase inhibitors, a key target for anticancer drugs. These compounds exhibited significant anti-proliferative activity in HCT-15 (colon cancer) and T47D (breast cancer) cell lines. Another study on pyrazole derivatives identified that a compound featuring a 3-(4-chlorophenyl) group, namely 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline, possesses potent CDK2 inhibitory and antiproliferative activities against MCF-7 and B16-F10 cells.

The allyl group is also recognized for its role in anticancer drug design, where it can act as an electrophile that interacts with biological nucleophiles in cancer cells. Additionally, ether derivatives of natural products like chrysin have demonstrated notable anticancer properties against a range of tumor cell lines. The synthesis of new piperazinyl amidrazones, including a 1-[2-(4-chlorophenyl)hydrazone] derivative, also led to compounds with generalized antitumor activity across numerous cancer cell lines.

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method provides valuable insights into the binding modes and key interactions that stabilize the ligand-receptor complex, guiding the rational design of more potent and selective inhibitors.

For derivatives containing the p-chlorophenyl moiety, docking studies have frequently been employed to understand their biological activity. In the case of (p-chlorophenyl)-3(2H)pyridazinone derivatives as cholinesterase inhibitors, molecular docking was used to investigate the interactions of the most active compounds with the binding sites of AChE and BChE. Similarly, docking studies of 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one were performed to study its interaction with target proteins related to its antimicrobial activity.

These computational studies often reveal that the chlorophenyl group engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like tryptophan and tyrosine) in the active site. For instance, docking of resveratrol analogs into cholinesterase active sites showed that aromatic cores readily participate in π-π stacking with aromatic residues. The chlorine atom can also form specific halogen bonds or other non-covalent interactions that enhance binding affinity. These insights are crucial for optimizing lead compounds by modifying their structure to improve interactions with the target protein.

Q & A

Q. What are the optimal catalytic systems for synthesizing allyl ether derivatives like p-chlorophenyl allyl ether?

Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, show high efficiency in allyl ether synthesis. Catalysts generated in situ from [RuCl₂(1,5-COD)]ₓ with phosphines (e.g., P(p-chlorophenyl)₃) improve selectivity for mixed acetals. Avoid systems like Ru₃(CO)₁₂ or Ru(acac)₃, which are ineffective. Quantitative conversion is achievable under these conditions, with selectivity >90% in most cases .

Q. How can this compound be synthesized via nucleophilic substitution?

A straightforward method involves reacting allyl bromide (CH₂=CH–CH₂–Br) with sodium phenoxide (C₆H₅ONa) under heating. This Williamson-type ether synthesis yields this compound with NaBr as a byproduct. Ensure stoichiometric excess of phenoxide to drive the reaction to completion .

Q. What analytical techniques are critical for characterizing this compound in polymer matrices?

Fourier-transform infrared spectroscopy (FTIR) confirms ether bond formation, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Nanoparticle size analyzers determine latex particle distribution in copolymer applications .

Q. How is the cleavage of allyl ethers achieved without degrading sensitive functional groups?

Rhodium catalysts, particularly RhCl(PPh₃)₃, cleave allyl ethers under mild acidic conditions (pH 2) with >90% yield. This method preserves benzyl ethers and avoids harsh reagents like SeO₂ or strong acids .

Advanced Research Questions

Q. What computational methods elucidate the mechanistic pathways of allyl ether association in Pd-catalyzed reactions?

Density functional theory (DFT) calculations reveal that allyl ethers form van der Waals complexes with Pd(0)(TFP)₂ before π-complexation. Entropic effects under low-concentration conditions favor separate reactants (Pd and allyl ether) as the resting state, guiding kinetic studies .

Q. How do reactivity ratios influence copolymerization of allyl ethers with maleic anhydride?

Using the Fineman-Ross (F-R) and Kelen-Tüdős (K-T) methods, allyl polyoxyethylene ether (r₁ = 0.33) exhibits higher homopolymerization tendency than maleic anhydride (r₂ = 0.05). Low conversion rates (<10%) are critical to avoid composition drift in copolymer synthesis .

Q. What spectroelectrochemical techniques identify intermediates in reductive cyclization of allyl ethers?

Electron paramagnetic resonance (EPR) combined with in situ electrochemical cells detects radical intermediates. For allyl 2-bromobenzyl ether, silver electrodes facilitate cyclization via single-electron transfer, validated by DFT modeling of transition states .

Q. How do cross-linking agents like ethylene glycol dimethacrylate (EGDMA) modify the properties of allyl ether-based latexes?

EGDMA introduces covalent networks, enhancing thermal stability (TGA shows decomposition >300°C) and hydrophobicity (contact angle >90°). Reactive surfactants (e.g., JS-20) stabilize emulsions without compromising film integrity .

Q. What role do phosphine ligands play in ruthenium-catalyzed isomerization of allyl ethers?

Bulky electron-donating ligands (e.g., P(p-chlorophenyl)₃) stabilize Ru intermediates, reducing side reactions like transacetalization. Ligand-accelerated catalysis improves selectivity for (E)-isomers in allyl ether rearrangements .

Q. How are hydrosilylation reactions utilized to modify silicone oils with allyl ethers for aqueous resins?

Allyl glycidyl ether (AGE) grafts epoxy groups onto silicone backbones via Pt-catalyzed hydrosilylation. This enhances water dispersibility and enables covalent bonding with phenolic resins, improving mechanical and thermal properties .

Methodological Notes

  • Catalyst Screening : Prioritize Ru and Rh complexes for synthesis/cleavage; avoid IrCl₃ or PdCl₂ due to low activity .
  • Kinetic Analysis : Use low conversions (<10%) and F-R/K-T methods for accurate reactivity ratios in copolymerization .
  • Computational Validation : Pair EPR/DFT to map reaction coordinates for electrophilic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.